Physical and chemical properties of 4'-Bromo-3'-chloro-2'-fluoroacetophenone
Physical and chemical properties of 4'-Bromo-3'-chloro-2'-fluoroacetophenone
An In-depth Technical Guide to the Properties and Synthetic Utility of 4'-Bromo-3'-chloro-2'-fluoroacetophenone
Senior Application Scientist Note: This document provides a comprehensive technical profile of 4'-Bromo-3'-chloro-2'-fluoroacetophenone. As this specific isomer is not widely documented in commercial or academic databases, this guide has been constructed by synthesizing data from structurally analogous compounds and established principles of organic chemistry. The information herein serves as an expert-level predictive profile to guide researchers in its potential synthesis, characterization, and application.
Introduction: A Novel Building Block for Complex Synthesis
4'-Bromo-3'-chloro-2'-fluoroacetophenone is a polysubstituted aromatic ketone. Its unique arrangement of three different halogens on the phenyl ring, each with distinct electronic and steric properties, makes it a potentially valuable and highly versatile intermediate in medicinal chemistry and materials science. The presence of bromine offers a reactive handle for cross-coupling reactions, the electron-withdrawing chloro and fluoro groups modulate the reactivity of the aromatic ring, and the acetyl group provides a site for a wide array of classical ketone transformations.
This guide provides a predictive overview of its physicochemical properties, a theoretical spectroscopic profile, a robust synthesis protocol, and an analysis of its potential applications, particularly in the development of novel pharmaceutical agents.
Molecular Identity and Physicochemical Profile
The structural and predicted physical properties of 4'-Bromo-3'-chloro-2'-fluoroacetophenone are summarized below. These predictions are derived from the known properties of its closest structural analogs, providing a scientifically grounded estimation.
Table 1: Chemical Identifiers and Predicted Physical Properties
| Property | Value / Prediction | Rationale & Cited Analogs |
| IUPAC Name | 1-(4-Bromo-3-chloro-2-fluorophenyl)ethanone | N/A |
| CAS Number | Not found in public databases | N/A |
| Molecular Formula | C₈H₅BrClFO | N/A |
| Molecular Weight | 251.48 g/mol | N/A |
| Predicted Physical Form | White to off-white or pale yellow solid | Based on analogs like 4'-Bromo-3'-chloroacetophenone (tan powder)[1] and 4'-Bromo-3'-fluoroacetophenone (White to Yellow Solid).[2] |
| Predicted Melting Point | 65-80 °C | This range is an educated estimate. The melting point of 4'-Bromo-3'-chloroacetophenone is 79-86 °C.[1] The introduction of a 2'-fluoro group may slightly alter crystal packing and lower the melting point compared to its non-fluorinated counterpart. |
| Predicted Solubility | Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate); Insoluble in water. | Typical for halogenated aromatic ketones. |
| Storage Conditions | Store in a cool, dry, dark place under an inert atmosphere. | Standard for halogenated organic intermediates to prevent degradation. |
Proposed Synthesis via Friedel-Crafts Acylation
The most logical and industrially scalable method for preparing 4'-Bromo-3'-chloro-2'-fluoroacetophenone is the Friedel-Crafts acylation of 1-bromo-2-chloro-3-fluorobenzene. This electrophilic aromatic substitution is a cornerstone of aromatic ketone synthesis. The choice of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is critical for activating the acylating agent.
Experimental Protocol: Friedel-Crafts Acylation
Causality: This procedure is adapted from established methods for the acylation of similar halogenated benzenes.[3] The reaction is conducted at 0°C initially to control the exothermic reaction between the Lewis acid and acetyl chloride, then allowed to warm to drive the reaction to completion. The aqueous workup with HCl hydrolyzes the aluminum-ketone complex and removes excess AlCl₃.
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Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane (DCM).
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Activation: Cool the suspension to 0 °C in an ice bath. Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension.
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Addition of Substrate: After complete addition, add 1-bromo-2-chloro-3-fluorobenzene (1.0 equivalent) dropwise, ensuring the internal temperature remains below 5 °C.
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Reaction: Once the substrate addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
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Workup: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
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Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer twice with DCM.
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Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified further by recrystallization or column chromatography.
Caption: Proposed workflow for the synthesis of the target compound.
Theoretical Spectroscopic Profile
Predicting the spectroscopic signature is crucial for confirming the identity of a novel compound during synthesis.
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¹H NMR: The spectrum is expected to show two aromatic protons and a methyl singlet. The aromatic protons will appear as doublets or doublet of doublets due to coupling with each other and with the fluorine atom. The proton at the 5' position will likely be downfield due to the influence of the adjacent bromine and the acetyl group. The methyl protons (CH₃) will appear as a sharp singlet around 2.6 ppm.
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¹³C NMR: The spectrum will show 8 distinct carbon signals. The carbonyl carbon (C=O) will be the most downfield signal, typically around 195-198 ppm. The aromatic carbons will appear in the 110-140 ppm range, with their chemical shifts influenced by the attached halogens. The C-F bond will result in characteristic large coupling constants (¹JCF) for the carbon directly attached to fluorine and smaller couplings for carbons 2 or 3 bonds away.
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FT-IR (cm⁻¹): Key absorption bands are predicted for the carbonyl (C=O) stretch around 1690-1700 cm⁻¹, aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region, and C-halogen (C-F, C-Cl, C-Br) stretches at lower wavenumbers.
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Mass Spectrometry (m/z): The mass spectrum will show a complex molecular ion peak [M]⁺ cluster due to the natural isotopic abundances of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1). This will result in prominent peaks at m/z 250, 252, and 254. A major fragmentation pathway would be the loss of the methyl group ([M-15]⁺) or the entire acetyl group ([M-43]⁺).
Predicted Chemical Reactivity & Synthetic Applications
The multifunctionality of 4'-Bromo-3'-chloro-2'-fluoroacetophenone makes it a rich substrate for further chemical transformations.
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Alpha-Position Chemistry: The acetyl group's alpha-protons are acidic and can be removed to form an enolate. This allows for reactions like alpha-halogenation (e.g., bromination to yield 2-bromo-1-(4-bromo-3-chloro-2-fluorophenyl)ethanone), which creates a bifunctional intermediate useful for constructing heterocyclic rings like thiazoles and imidazoles.[4]
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Carbonyl Group Reactions: The ketone can be reduced to a secondary alcohol, converted to an oxime, or used in condensation reactions like the Claisen-Schmidt condensation.
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Palladium-Catalyzed Cross-Coupling: The C-Br bond is the most reactive site on the aromatic ring for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This is a powerful strategy in modern drug discovery to build carbon-carbon and carbon-heteroatom bonds, allowing for the attachment of diverse molecular fragments. The C-Cl bond is less reactive and can often be left intact under conditions selective for C-Br activation.
Caption: Predicted reactivity map for the target compound.
Safety and Handling
While no specific Safety Data Sheet (SDS) exists for this compound, the hazard profile can be reliably predicted from its close analogs. Halogenated acetophenones are often irritants.
Predicted GHS Hazard Statements (based on analogs): [2]
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Recommended Precautionary Measures:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
All handling should be performed in a well-ventilated chemical fume hood by trained personnel.
Caption: General safety and handling protocol for halogenated ketones.
Conclusion
4'-Bromo-3'-chloro-2'-fluoroacetophenone represents an intriguing, albeit currently undocumented, synthetic platform. Based on a thorough analysis of its structural analogs, it is predicted to be a stable, crystalline solid that can be reliably synthesized via Friedel-Crafts acylation. Its true value lies in its poly-functional nature, offering at least two distinct and orthogonal reactive sites—the acetyl group and the carbon-bromine bond—for sequential chemical modifications. This positions it as a high-potential building block for constructing complex molecular architectures, particularly for libraries aimed at drug discovery and the development of advanced functional materials. Researchers exploring this area of chemical space are encouraged to use this predictive guide as a foundational resource for their synthetic and applicative endeavors.
References
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Fluoropharm. (n.d.). 4-Bromo-3-fluoroacetophenone (CAS: 304445-49-6). Retrieved from [Link]
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NextSDS. (n.d.). 2-Bromo-3'-chloro-4'-fluoroacetophenone — Chemical Substance Information. Retrieved from [Link]
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Organic Syntheses. (n.d.). 4-bromoacetophenone. Coll. Vol. 10, p.128 (2004); Vol. 79, p.246 (2002). Retrieved from [Link]
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Organic Syntheses. (n.d.). Acetophenone, 3-bromo-. Coll. Vol. 4, p.106 (1963); Vol. 33, p.15 (1953). Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-3-chloro-2-fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
